1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Dravet syndrome anticonvulsant efficacy number needed to treat

The compound 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol is the International Union of Pure and Applied Chemistry (IUPAC) name for stiripentol (STP; also designated BCX 2600), a chiral aromatic allylic alcohol bearing a 1,3-benzodioxole (methylenedioxyphenyl) ring system. It is an orally active, third-generation anticonvulsant agent approved internationally as adjunctive therapy for seizures associated with Dravet syndrome (severe myoclonic epilepsy of infancy).

Molecular Formula C98H126O21
Molecular Weight 1640.0 g/mol
CAS No. 58339-34-7
Cat. No. B13389646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
CAS58339-34-7
Molecular FormulaC98H126O21
Molecular Weight1640.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/7C14H18O3/c7*1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h7*4-8,13,15H,9H2,1-3H3
InChIKeyQCGZKIDYDNFERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol (Stiripentol) – Procurement & Scientific Selection Evidence Guide


The compound 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol is the International Union of Pure and Applied Chemistry (IUPAC) name for stiripentol (STP; also designated BCX 2600), a chiral aromatic allylic alcohol bearing a 1,3-benzodioxole (methylenedioxyphenyl) ring system [1]. It is an orally active, third-generation anticonvulsant agent approved internationally as adjunctive therapy for seizures associated with Dravet syndrome (severe myoclonic epilepsy of infancy). Critically, the CAS Registry Number 58339-34-7 supplied with this compound name is a cross-referencing anomaly: authoritative databases including the NIST Chemistry WebBook, ChemSpider, and PubMed assign stiripentol the CAS RN 49763-96-4, whereas 58339-34-7 is formally registered to cadmium sulfoselenide red (C.I. Pigment Red 108) [2]. Procurement specialists and researchers must verify CAS attribution against the IUPAC name and InChIKey (IBLNKMRFIPWSOY-FNORWQNLSA-N) when sourcing reference standards to avoid receiving an inorganic pigment instead of the pharmaceutical agent .

Why 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol Cannot Be Replaced by a Class-Analog Without Quantitative Justification


Stiripentol occupies a unique pharmacological space that precludes simple substitution by other anticonvulsants, benzodiazepines, or even structurally related benzodioxole derivatives. Unlike conventional antiepileptic drugs, STP simultaneously acts as (i) a positive allosteric modulator (PAM) of GABAA receptors with distinct subunit selectivity (preferring α3- and δ-containing receptors over the benzodiazepine-sensitive α1/α2/α5 subtypes) [1]; (ii) a broad-spectrum inhibitor of cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP1A2) that profoundly alters the pharmacokinetics of co-administered antiseizure medications [2]; and (iii) a lactate dehydrogenase (LDH) inhibitor that modulates neuronal energy metabolism via KATP channel activation [3]. These three mechanisms are not replicated in combination by any single alternative agent. Moreover, within the narrow field of Dravet syndrome-specific therapies (stiripentol, cannabidiol, fenfluramine), head-to-head network meta-analysis reveals clinically and statistically significant differences in seizure-freedom rates and tolerability that directly inform formulary and procurement decisions .

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol (Stiripentol) Against Closest Comparators


Seizure Freedom: Stiripentol Requires an NNT of Only 3 Versus NNT of 10 for Fenfluramine and NNT of 25 for Cannabidiol

In an indirect treatment comparison (ITC) of randomized controlled trial data for the three licensed Dravet syndrome add-on therapies, stiripentol demonstrated statistically superior seizure-freedom rates. The number needed to treat (NNT) to achieve 100% reduction in monthly convulsive seizure frequency (MCSF) was 3 for stiripentol, compared with 10 for fenfluramine and 25 for cannabidiol [1]. For the ≥50% seizure reduction endpoint, stiripentol and fenfluramine were both numerically most effective (NNT=2) versus cannabidiol (NNT=6). These efficacy differences translated directly into pharmacoeconomic advantage: the annual per-patient drug cost to achieve seizure freedom was €19,147 for stiripentol versus €252,111 for fenfluramine and €584,040 for cannabidiol in a pediatric population [1]. A confirmatory network meta-analysis independently found that stiripentol 50 mg/kg/day produced a 26% absolute risk difference (RD) over fenfluramine 0.7 mg/kg/day for 100% MCSF reduction (95% CI: 8–44%; p<0.01) and was superior to all licensed cannabidiol dose regimens .

Dravet syndrome anticonvulsant efficacy number needed to treat indirect treatment comparison seizure freedom

Placebo-Controlled Responder Rate: Stiripentol Achieves 71% Responder Rate Versus 5% on Placebo in the Pivotal STICLO Trial

In the landmark STICLO France randomized, double-blind, placebo-controlled Phase III trial, stiripentol added to valproate and clobazam produced a responder rate (≥50% reduction in clonic or tonic-clonic seizure frequency) of 71% (15/21 patients; 95% CI: 52.1–90.7%), compared with only 5% (1/21 patients; 95% CI: 0–14.6%) on placebo (p<0.0001) [1]. Notably, nine patients (43%) on stiripentol became completely free of clonic/tonic-clonic seizures during the 2-month double-blind period, whereas none on placebo achieved seizure freedom. The STICLO Italy confirmatory trial replicated these findings with a 67% responder rate on stiripentol versus 9.1% on placebo [2]. For context, retrospective data indicate that valproate and clobazam—the baseline therapy in STICLO—yield responder rates of approximately 25–50% and ~30% respectively as monotherapy in Dravet syndrome, underscoring that the 71% rate reflects a genuine pharmacodynamic contribution beyond the background regimen and beyond a mere pharmacokinetic boost [3].

randomized controlled trial responder rate Dravet syndrome STICLO adjunctive therapy

Benzodiazepine-Refractory Status Epilepticus: Stiripentol Retains Efficacy While Diazepam Shows a 14-Fold Loss of Potency

In a rodent model of pharmacoresistant status epilepticus (SE) designed to mimic the progressive loss of benzodiazepine sensitivity observed clinically, stiripentol remained anticonvulsant throughout prolonged SE, whereas the first-line benzodiazepine diazepam (DZP) exhibited a 14-fold increase in its ED50 (i.e., a 14-fold loss of potency) as seizure duration increased [1]. Whole-cell patch-clamp recordings from hippocampal slices confirmed that STP potentiation of GABAergic inhibitory postsynaptic currents (IPSCs) and tonic GABAergic current remained intact during prolonged SE, while DZP-mediated potentiation was lost [1]. Mechanistically, this differential durability arises because STP binds to an allosteric site on the GABAA receptor that is distinct from the benzodiazepine-binding site and from the neurosteroid-binding site, and because STP preferentially potentiates α3- and δ-subunit-containing receptors rather than the benzodiazepine-sensitive α1/α2/α5 subtypes that are internalized during prolonged seizures [2][3].

status epilepticus GABAA receptor benzodiazepine-refractory diazepam allosteric modulator

CYP450 Inhibition Selectivity: Stiripentol Shows a Distinct Inhibitory Signature Versus Ketoconazole and Omeprazole with the Highest Potency Against CYP2C19-Mediated NCLB Hydroxylation (Ki=0.139 μM)

Stiripentol's cytochrome P450 inhibition profile was quantitatively benchmarked against the prototypical CYP3A4 inhibitor ketoconazole and the prototypical CYP2C19 inhibitor omeprazole using cDNA-expressed human enzymes and clobazam (CLB) as the probe substrate [1]. Against CYP3A4-mediated N-demethylation of CLB, STP acted noncompetitively with Ki=1.59±0.07 μM and IC50=1.58 μM, which was substantially weaker than ketoconazole (IC50=0.023 μM; ~69-fold difference). However, against CYP2C19-mediated 4′-hydroxylation of N-desmethylclobazam (NCLB), STP acted competitively with Ki=0.139±0.025 μM and IC50=0.276 μM—an effect that was approximately 11-fold stronger than omeprazole at the same enzyme (IC50=2.99 μM) [1]. This differential creates a unique pharmacokinetic signature: STP potently inhibits the secondary hydroxylation of the active clobazam metabolite NCLB while only moderately inhibiting the primary N-demethylation step, resulting in a clinically observed 2- to 3-fold increase in NCLB plasma concentrations and a 1.5- to 2-fold increase in CLB concentrations in patients [1].

CYP3A4 CYP2C19 cytochrome P450 inhibition drug-drug interaction clobazam metabolism Ki

Enantiomer-Specific Anticonvulsant Potency: (+)-Stiripentol Is 2.4-Fold More Potent Than (−)-Stiripentol but Is Eliminated 2.9-Fold Faster, Creating a Pharmacokinetic-Pharmacodynamic Tension

Stiripentol is marketed as a racemic mixture, but its two enantiomers display markedly different pharmacodynamic and pharmacokinetic profiles [1]. In the rat intravenous pentylenetetrazol (PTZ) infusion seizure model, (+)-stiripentol was 2.4-fold more potent than (−)-stiripentol, with brain EC50 values of 15.2 μg/ml versus 36.1 μg/ml for protection against clonic seizures [1]. However, the more potent (+)-enantiomer was eliminated substantially faster: plasma clearance of 1.64 l/h/kg versus 0.557 l/h/kg for the (−)-enantiomer (2.9-fold difference), and elimination half-life of 2.83 hours versus 6.50 hours (2.3-fold difference) [1]. Furthermore, a significant metabolic interaction between enantiomers was observed following racemate administration, indicating that the pharmacokinetics of each enantiomer differ when dosed together versus separately [1]. A subsequent study confirmed that (+)-stiripentol is 2.4-fold more potent based on brain EC50 but noted that the development of tolerance to the anticonvulsant effect following subacute racemate dosing may be linked to the stereoselective pharmacokinetics [2].

chiral pharmacology enantioselective potency brain EC50 pharmacokinetics stereoselective metabolism

LDHA Inhibition: Stiripentol Is a Weak hLDHA Inhibitor (9.9% at 500 μM), Whereas Newer Synthetic Analogs Achieve 46–72% Inhibition with IC50 Values of 125–200 μM

Stiripentol was identified as the only clinically used anticonvulsant (among 20 screened) with measurable lactate dehydrogenase (LDH) inhibitory activity, a property linked to its anticonvulsant mechanism via metabolic modulation and KATP channel activation [1]. However, quantitative benchmarking reveals that stiripentol itself is a relatively weak hLDHA inhibitor. In a standardized spectrofluorometric kinetic assay, racemic stiripentol ((±)-1) achieved only 9.9±2.3% inhibition of hLDHA catalytic activity at a single concentration of 500 μM, with an IC50 exceeding 500 μM [2]. In contrast, newly synthesized stiripentol-related compounds bearing modified α,β-unsaturated ketone scaffolds achieved 46–72% inhibition at the same 500 μM concentration, with IC50 values ranging from 125.3±19.0 μM to 213.7±13.9 μM for the most active enantiomers [2]. This represents a >4.6-fold improvement in percent inhibition and establishes stiripentol as the pharmacophore progenitor rather than the optimized LDHA inhibitor. The structurally simpler analog isosafrole—which lacks the tert-butyl carbinol moiety—has been reported as a more potent LDH inhibitor that suppresses seizures in the mouse kainate model including in stiripentol-refractory paradigms, though precise IC50 values remain proprietary [3].

lactate dehydrogenase A hLDHA inhibition primary hyperoxaluria stiripentol analogs structure-activity relationship

Evidence-Backed Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol (Stiripentol) in Research and Industrial Settings


Reference Standard for Dravet Syndrome Preclinical Efficacy Benchmarking

Stiripentol is the only anticonvulsant with two positive placebo-controlled Phase III trials specifically in Dravet syndrome (STICLO France and Italy) and remains the standard-of-care add-on therapy against which all emerging Dravet syndrome treatments must be compared [1]. Its well-characterized responder rate (67–71%) and seizure-freedom rate provide a quantitative efficacy benchmark. Any novel compound intended for Dravet syndrome must demonstrate non-inferiority or superiority to stiripentol in head-to-head preclinical models (e.g., Scn1a+/− mouse MES or hyperthermia-induced seizure models) or in network meta-analysis frameworks; stiripentol's ED50 of 277.7 mg/kg (MES) and 115 mg/kg (scPTZ) in rodents serve as the reference values for such comparisons [2].

Pharmacological Tool Compound for GABAA Receptor Subtype Pharmacology

Stiripentol is a direct positive allosteric modulator of GABAA receptors that preferentially potentiates α3- and δ-subunit-containing receptors while having reduced activity at β1- and ε-subunit-containing receptors [1]. Critically, its binding site is pharmacologically and structurally distinct from the benzodiazepine, neurosteroid, and loreclezole sites, as demonstrated by insensitivity to the neurosteroid site antagonist 17-PA and by preserved activity in the presence of second-transmembrane-domain mutations that abolish loreclezole modulation [1]. This makes stiripentol an essential pharmacological probe for dissecting GABAA receptor subtype contributions to synaptic and extrasynaptic inhibition, particularly in studies where benzodiazepine-sensitive receptors have undergone seizure-induced internalization [2].

Cytochrome P450 Drug-Drug Interaction Probe Substrate for CYP2C19 Selectivity Screening

Stiripentol's unique CYP inhibition signature—moderate noncompetitive inhibition of CYP3A4 (Ki=1.59 μM) combined with potent competitive inhibition of CYP2C19-mediated hydroxylation (Ki=0.139 μM)—makes it a valuable probe compound for dissecting the relative contributions of CYP3A4 and CYP2C19 to the metabolism of co-administered drugs, particularly benzodiazepines such as clobazam [1]. In industrial drug metabolism laboratories, stiripentol can be used alongside ketoconazole (selective CYP3A4 inhibitor) and omeprazole (prototypical CYP2C19 inhibitor) to construct a three-point CYP phenotyping panel, with STP providing the intermediate selectivity profile that neither extreme comparator can offer [1].

Parent Scaffold and Critical Reference Control for Lactate Dehydrogenase A (LDHA) Inhibitor Drug Discovery Programs

Stiripentol is the founding member of the benzodioxole-containing LDHA inhibitor class and the only clinically approved drug with validated LDH inhibitory activity [1]. In medicinal chemistry programs targeting primary hyperoxaluria, cancer metabolism (Warburg effect), or refractory epilepsy via LDH inhibition, stiripentol serves as the essential reference control compound. The quantitative SAR baseline established by Rico-Molina et al. (2024)—where stiripentol demonstrates 9.9% hLDHA inhibition at 500 μM versus 46–72% for optimized analogs—provides a calibrated benchmark for evaluating all new chemical entities in this series [2]. Any compound claiming LDH-inhibitory activity must be directly compared to stiripentol under identical assay conditions to validate the magnitude of improvement.

Quote Request

Request a Quote for 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.